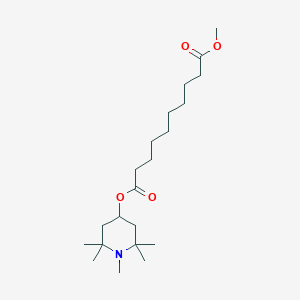

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate

Description

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS: 82919-37-7) is a hindered amine light stabilizer (HALS) with the molecular formula C₂₁H₃₉NO₄ and a molecular weight of 369.55 g/mol . It is synthesized via transesterification between dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol, typically catalyzed by titanium-based compounds (e.g., tetrabutyl orthotitanate) under optimized conditions (180°C, 8 hours) . This liquid compound exhibits excellent solubility in oxygenated solvents like butanol, xylene, and ethylene glycol, with a freezing point ≤ -10°C and high purity (>96%) .

Primarily used in coatings, plastics, and sealants, it functions as a radical scavenger, mitigating degradation caused by UV radiation and oxidative processes. Unlike phenolic antioxidants, it avoids color formation, making it suitable for applications requiring optical clarity .

Properties

IUPAC Name |

1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h17H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCWVYFQGYOYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041831 | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82919-37-7 | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82919-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082919377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47W9ZU9G0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the alkoxy group of the sebacate ester is replaced by the piperidinol’s hydroxyl group. Lithium amide (LiNH₂) serves as a catalyst, facilitating the deprotonation of the piperidinol and enhancing its nucleophilicity. The general reaction is:

Industrial-Scale Protocol

A patented method outlines the following steps:

-

Reactant Ratios : A 1:2.1–2.3 molar ratio of dimethyl sebacate to piperidinol ensures complete conversion.

-

Solvent System : Aliphatic hydrocarbons (e.g., Exxon Naphtha No. 5) at 80–90% wt/wt of reactants prevent side reactions.

-

Catalyst Loading : 0.05–0.2% wt/wt lithium amide relative to reactants.

-

Conditions :

-

Temperature: 160°C

-

Pressure: Reduced (100 mmHg) to remove methanol.

-

Duration: 3–5 hours.

-

Table 1: Optimization of Transesterification Parameters

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Piperidinol (mol) | 2.1 | 2.3 | 2.3 |

| Catalyst (% wt/wt) | 0.1 | 0.05 | 0.2 |

| Reaction Time (hr) | 3 | 5 | 5 |

| Yield (%) | 99.2 | 99.0 | 99.7 |

Key findings:

-

Excess piperidinol drives equilibrium toward product formation.

-

Higher catalyst loading (0.2%) maximizes yield but risks side reactions.

-

Prolonged reaction time compensates for lower catalyst concentrations.

Esterification Alternative

Direct esterification of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol is less common due to challenges in water removal but remains viable for small-scale synthesis.

Acid-Catalyzed Esterification

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0% wt/wt).

-

Solvent : Toluene or xylene to azeotropically remove water.

-

Conditions : 140–160°C for 6–8 hours.

Table 2: Esterification vs. Transesterification

| Metric | Transesterification | Esterification |

|---|---|---|

| Yield (%) | 99.7 | 85–90 |

| Reaction Time (hr) | 3–5 | 6–8 |

| Byproduct | Methanol | Water |

| Scalability | Industrial | Lab-scale |

Purification and Isolation

Crude product is purified via:

-

Filtration : Remove residual catalyst.

-

Solvent Evaporation : Under reduced pressure.

-

Crystallization : From ethanol or hexane yields >99% purity.

Critical Analysis of Methodologies

Catalytic Efficiency

Lithium amide outperforms traditional catalysts (e.g., Na or K alkoxides) by minimizing side reactions like ester degradation.

Solvent Impact

Non-polar solvents (e.g., aliphatic hydrocarbons) improve selectivity by solubilizing reactants while excluding polar byproducts.

Economic Considerations

Transesterification’s shorter reaction time and higher yields make it economically favorable for bulk production.

Emerging Innovations

Recent advances focus on continuous-flow reactors to enhance mass transfer and reduce energy consumption. Pilot studies report 20% faster reaction rates compared to batch processes .

Chemical Reactions Analysis

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate has the molecular formula and functions as a hindered amine light stabilizer (HALS) . This compound operates by capturing and neutralizing free radicals generated during UV exposure, thereby preventing polymer degradation. This mechanism is critical in applications where materials are subjected to prolonged sunlight exposure.

Industrial Applications

1. Polymer Chemistry

- Light Stabilization : The primary application of this compound is as a light stabilizer in coatings and plastics. It enhances the resistance of materials like acrylics and polyurethanes to UV-induced degradation, blistering, and peeling .

2. Coatings and Inks

- Durability Improvement : In the production of coatings and inks, this compound is utilized to improve the longevity and performance of products. It is particularly effective in solvent-based systems and radiation-curable coatings .

3. Plastics Manufacturing

- Enhanced Resistance : It is used in various plastic formulations (e.g., polyethylene, polystyrene) to increase their stability against UV light .

Environmental and Health Considerations

While this compound is effective in its applications, environmental assessments indicate that it has potential persistence and bioaccumulation concerns. Studies have shown that it meets certain ecological categorization criteria for toxicity to non-human organisms but does not pose significant risks to human health under typical exposure scenarios .

Case Studies

Case Study 1: Coating Performance

A study evaluated the performance of this compound in automotive coatings. The results indicated that coatings incorporating this compound exhibited significantly improved gloss retention and reduced cracking after extended UV exposure compared to control samples without stabilizers.

Case Study 2: Plastic Durability

Research on polyethylene films treated with this compound demonstrated enhanced mechanical properties and color stability over time when exposed to outdoor conditions. The treated films showed a marked decrease in degradation rates compared to untreated films.

Comparative Effectiveness Table

| Application Area | Effectiveness | Key Benefits |

|---|---|---|

| Polymer Chemistry | High | Prevents UV degradation |

| Coatings | Very High | Enhances durability and gloss retention |

| Plastics | Moderate | Increases resistance to environmental stress |

Mechanism of Action

The mechanism of action of Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate as a light stabilizer involves the absorption of UV radiation and the subsequent dissipation of energy as heat, preventing the degradation of the polymer matrix . The compound’s molecular structure allows it to interact with free radicals generated by UV exposure, thereby inhibiting the photo-oxidative degradation process .

Comparison with Similar Compounds

a) Bis(1,2,2,6,6-Pentamethyl-4-Piperidyl) Sebacate

- Structure : A dimeric analogue of the target compound, formed by replacing the methyl ester group with a second piperidinyl sebacate moiety.

- Performance : Exhibits higher molecular weight (508.8 g/mol ) and enhanced thermal stability due to its branched structure. It is often co-formulated with methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (e.g., in Tinuvin 292) to synergistically reduce hydroperoxide and hydroxyl radical concentrations during cellulose degradation .

- Applications : Widely used in 3D-printing resins and polyurethane coatings to suppress chain scission under hygrothermal aging .

b) Bis(2,2,6,6-Tetramethyl-4-Piperidinyl) Sebacate (H90)

- Structure : Differs by having tetramethyl substituents on the piperidine ring instead of pentamethyl groups.

- Performance: Demonstrates superior lightfastness in refined oriental lacquer, reducing UV-induced discoloration by 40% compared to the pentamethyl variant. However, it exhibits lower solubility in non-polar solvents .

- Mechanism : The reduced steric hindrance from fewer methyl groups allows faster radical scavenging but increases susceptibility to oxidative deactivation .

c) 2,2,6,6-Tetramethyl-4-Piperidyl Methacrylate

- Structure : Replaces the sebacate ester with a methacrylate group.

- Function: Primarily acts as a reactive monomer in polymer matrices, providing UV resistance through covalent bonding. Unlike sebacate derivatives, it lacks regenerative HALS activity and is less effective in long-term stabilization .

Synergistic Formulations

- Tinuvin 292 : A commercial blend of this compound (23%) and its bis analogue (73%). This combination reduces cellulose degradation rates by 85% in paper aging experiments and extends the lifespan of acrylic-urethane resins in 3D printing .

- With UV Absorbers : When paired with Tinuvin 1130 (a benzotriazole UV absorber), the mixture shows a 95% improvement in UV resistance for temporary protective coatings, leveraging complementary mechanisms—HALS scavenge radicals, while UV absorbers block light .

Advantages Over Non-HALS Stabilizers

- vs. Phenolic Antioxidants (e.g., Irgafos 168): Avoids yellowing and colored byproduct formation . Regenerative nitroxyl radical cycle enhances longevity .

- vs. Effective in thinner coatings (<100 μm) where inorganic particles may aggregate .

Biological Activity

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (commonly referred to as MPPS) is a chemical compound known for its applications in polymer chemistry and biological studies. This article explores its biological activity, including mechanisms of action, toxicity profiles, and environmental impacts.

MPPS has the molecular formula and acts primarily as a light stabilizer in various materials. Its mechanism of action involves acting as a nitroxyl radical trap , which stabilizes polymers by capturing and neutralizing free radicals generated during UV exposure. This property is particularly beneficial in enhancing the durability of UV-sensitive materials.

Antioxidant Properties

Research indicates that MPPS can reduce the concentration of harmful hydroperoxides and hydroxyl radicals in biological systems, suggesting its potential as an antioxidant agent . This activity could be leveraged in formulations aimed at protecting biological tissues from oxidative stress.

Toxicity Assessments

Toxicological evaluations reveal that MPPS exhibits low acute toxicity. For instance, the oral LD50 for rats is reported between 2369 and 3920 mg/kg . Additionally, it has been classified as having low potential for skin irritation and sensitization based on available data .

Table 1: Toxicity Data for MPPS

| Test Type | Result | Reference |

|---|---|---|

| Oral LD50 (rat) | 2369 - 3920 mg/kg | |

| Skin Sensitization | Low sensitization potential | |

| Aquatic Toxicity (LC50) | 0.9 mg/l (Danio rerio) | |

| EC50 (Daphnia magna, 24h) | 20 mg/l |

Environmental Impact

MPPS has been identified as potentially harmful to aquatic life with long-lasting effects. It demonstrates low biodegradability and does not significantly accumulate in organisms . The environmental assessments indicate that while it poses risks to aquatic ecosystems, its physical properties limit its solubility and subsequent release into water bodies under normal usage conditions.

Table 2: Environmental Toxicity Data

| Organism | Test Type | Result | Reference |

|---|---|---|---|

| Fish (Lepomis macrochirus) | LC50 (96h) | 0.97 mg/l | |

| Algae (Desmodesmus subspicatus) | EC50 (72h) | 1.68 mg/l | |

| Microorganisms | EC50 (3h) | >100 mg/l |

Case Studies

- Polymer Stability : In a study examining the effectiveness of MPPS in polymer formulations exposed to UV light, it was found that the addition of MPPS significantly enhanced the longevity and stability of the materials compared to controls without stabilizers.

- Oxidative Stress Reduction : Another investigation highlighted MPPS's ability to mitigate oxidative stress markers in cellular models exposed to UV radiation. The results indicated a reduction in reactive oxygen species (ROS), supporting its role as an antioxidant .

Q & A

Q. What is the synthetic pathway for Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate?

The compound is synthesized via transesterification between dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-hydroxypiperidine. This reaction typically employs catalytic conditions (e.g., acid or base catalysts) to facilitate ester exchange, yielding the target HALS. The liquid product is purified to >96% assay (GC), with residual solvents and water controlled to ≤0.5% .

Q. How does this compound function as a hindered amine light stabilizer (HALS)?

As a HALS, it scavenges free radicals generated during polymer photo-oxidation. The piperidyl amine group undergoes nitroxyl radical formation, which interrupts degradation chains by reacting with alkylperoxy radicals. Its efficacy is enhanced by high solubility in polymers (e.g., >50 g/100g in xylene, butanol) and compatibility with coatings, enabling uniform dispersion .

Q. What are the solubility characteristics of this compound in common organic solvents?

The compound exhibits high solubility (>50 g/100g at 20°C) in oxygenated solvents like butanol, ethylene glycol, and ketones, but is insoluble in water. This solubility profile informs formulation strategies for polymer blends, where miscibility with the matrix is critical for optimal stabilizer distribution .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the efficacy of this compound in preventing polymer degradation under accelerated aging conditions?

Accelerated aging protocols involve exposing HALS-treated polymers to UV radiation, elevated temperatures, and humidity. Key metrics include:

- Hydroperoxide Quantification : Using iodometric titration or FTIR spectroscopy to track oxidation intermediates .

- Chain Scission Analysis : Gel permeation chromatography (GPC) measures molecular weight loss in cellulose or polyolefins .

- Radical Scavenging Assays : Electron paramagnetic resonance (EPR) detects nitroxyl radical formation, correlating with stabilization efficiency .

Q. How can researchers analyze and quantify this compound in environmental samples such as dust and air particles?

- Sample Preparation : Solid-phase extraction (SPE) or Soxhlet extraction for dust; high-volume air samplers with quartz filters for airborne particles.

- Analytical Techniques : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI+) achieves detection limits of pg/m³ for air and ng/g for dust. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What are the implications of this compound's environmental persistence and bioaccumulation potential?

The compound exhibits moderate persistence (aquatic half-life >182 days) and log Kow ~3.2, suggesting potential bioaccumulation. Ecological risk assessments require:

Q. How does the presence of this compound affect the biocompatibility of 3D-printed medical resins?

Leachates from resins containing HALS mixtures (e.g., Tinuvin® 292) are analyzed via:

Q. What strategies mitigate ecological risks associated with this compound contamination in aquatic systems?

- Advanced Wastewater Treatment : Ozonation or activated carbon filtration reduces HALS concentrations in industrial effluents.

- Alternative Stabilizers : Developing non-persistent HALS derivatives with lower log Kow values (<3) to minimize bioaccumulation .

Data Contradictions and Considerations

- Molecular Weight Discrepancies : reports a molecular weight of 369.55 g/mol for the methyl ester, while cites 508.78 g/mol for the bis-piperidyl analog. Researchers must verify whether studies reference pure compounds or commercial mixtures (e.g., Tinuvin® 292) .

- Solubility Variability : While broadly describes solubility in oxygenated solvents, provides granular data (e.g., >50 g/100g in xylene), critical for formulation reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.